(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one is an organic compound characterized by its unique structure, which includes a hydroxyl group and two phenyl groups attached to a pentadienone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on factors such as yield, cost, and scalability. Catalysts and reaction conditions are optimized to ensure high selectivity and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of (1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various cellular pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: This compound has a similar structure but with an extended conjugated system and additional hydroxyl groups.
(1Z,4E)-germacrene B: Another compound with a similar conjugated system but different functional groups and biological activities.
Uniqueness
(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6290-84-2 |
---|---|
Molekularformel |
C34H26CuO4 |
Molekulargewicht |
562.1 g/mol |
IUPAC-Name |
copper;(1Z,4E)-3-oxo-1,5-diphenylpenta-1,4-dien-1-olate |
InChI |
InChI=1S/2C17H14O2.Cu/c2*18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15;/h2*1-13,19H;/q;;+2/p-2/b2*12-11+,17-13-; |
InChI-Schlüssel |
JWTWTYXRVBLYPR-ZCPHFLNESA-L |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C(\[O-])/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C(\[O-])/C2=CC=CC=C2.[Cu+2] |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C=C(C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C=CC(=O)C=C(C2=CC=CC=C2)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.